molecular formula C29H29N5O B6564214 N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 946369-82-0

N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B6564214
CAS No.: 946369-82-0
M. Wt: 463.6 g/mol
InChI Key: ULDVCLIBWNUWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C29H29N5O and its molecular weight is 463.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.23721057 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide is a compound with significant biological activity, particularly in the context of cancer treatment. Its mechanism of action primarily involves the inhibition of tyrosine kinases and interference with critical signaling pathways such as the phosphatidylinositol-3 kinase (PI3K)-Protein Kinase B (PKB) pathway. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C26H27N5O2S
  • Molecular Weight : 473.6 g/mol
  • Purity : Typically 95%

The compound acts as an inhibitor of tyrosine kinases, which are pivotal in various cellular processes including growth and proliferation. The inhibition of these kinases leads to:

  • Disruption of the PI3K-PKB signaling pathway : This disruption results in reduced cell growth and proliferation, making it a potential candidate for cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity across several cancer cell lines. Notably:

  • IC50 Values : The compound has shown varying levels of cytotoxicity against different cancer cell lines, with IC50 values indicating its effectiveness:
Cell Line IC50 (µM)
MDA-MB-231 (Breast)20.2
HT-29 (Colon)21.6
Other Tumor Types< 1

These values suggest that while the compound is less effective against certain breast cancer lines, it demonstrates strong efficacy against others.

Case Studies

  • Study on Mammary and Colon Carcinoma :
    • In a comparative study involving various compounds, this compound was evaluated alongside dasatinib. While dasatinib exhibited superior potency (IC50 < 1 µM), this compound still showed significant activity against specific cell lines .
  • Mechanism-Based Studies :
    • Research has highlighted the role of the pyrimidin-4-amino moiety in mediating anticancer effects. It was found that modifications to this structure could enhance or diminish biological activity .

Chemical Reactions Analysis

Pyrimidine Ring Formation

The 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine scaffold is synthesized via nucleophilic aromatic substitution. Key steps include:

  • Amination : Reacting 2,4-dichloro-6-methylpyrimidine with piperidine under basic conditions (e.g., DIPEA in isopropanol) at reflux to selectively substitute the 4-chloro position .

  • Regioselectivity : Suzuki-Miyaura coupling or Buchwald-Hartwig amination ensures proper substitution patterns. For example, coupling (3-nitrophenyl)boronic acid with pyrimidine precursors yields intermediates for downstream modifications .

Biphenyl Carboxamide Assembly

The [1,1'-biphenyl]-4-carboxamide moiety is typically constructed via:

  • Suzuki Coupling : 4-Bromophenyl derivatives react with phenylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) to form biphenyl intermediates .

  • Amidation : Subsequent coupling with 4-nitroaniline derivatives via EDC/HOBt-mediated reactions, followed by nitro-group reduction to yield the primary amine .

Amide Bond Formation

The final carboxamide linkage is achieved through:

  • Carboxylic Acid Activation : Conversion of biphenyl-4-carboxylic acid to its acid chloride (SOCl₂ or oxalyl chloride) or mixed carbonate intermediate.

  • Coupling : Reaction with the pyrimidine-aniline derivative (N-(4-aminophenyl)-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) under anhydrous conditions (DMF, 0–5°C) to yield the target compound .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Source
Pyrimidine aminationPiperidine, DIPEA, isopropanol, reflux75–85
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C60–70
AmidationEDC, HOBt, DMF, RT50–65

Catalytic and Solvent Effects

  • Palladium Catalysts : Pd(OAc)₂ or PdCl₂(dppf) enhance coupling efficiency in biphenyl synthesis, with yields improving under microwave-assisted conditions (120°C, 20 min) .

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve amide coupling yields, while toluene/water mixtures are preferred for Suzuki reactions .

Stability and Side Reactions

  • Hydrolytic Sensitivity : The piperidinyl-pyrimidine moiety shows susceptibility to acidic hydrolysis (pH < 3), necessitating neutral conditions during synthesis .

  • Oxidation : The biphenyl system undergoes radical-mediated oxidation under strong oxidizing agents (e.g., KMnO₄), forming quinone byproducts .

Properties

IUPAC Name

N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O/c1-21-20-27(34-18-6-3-7-19-34)33-29(30-21)32-26-16-14-25(15-17-26)31-28(35)24-12-10-23(11-13-24)22-8-4-2-5-9-22/h2,4-5,8-17,20H,3,6-7,18-19H2,1H3,(H,31,35)(H,30,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDVCLIBWNUWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.